N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxazinane-2-carboxamide
Description
N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxazinane-2-carboxamide is a synthetic organic compound that features a pyridine ring substituted with chlorine atoms at the 3 and 5 positions, an oxazinane ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxazinane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O3/c13-9-7-10(14)11(16-8-9)19-6-3-15-12(18)17-4-1-2-5-20-17/h7-8H,1-6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMHXDZBMYYWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)NCCOC2=C(C=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxazinane-2-carboxamide typically involves the following steps:
Formation of the 3,5-dichloropyridine intermediate: This can be achieved by chlorination of pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the oxyethyl group: The 3,5-dichloropyridine is then reacted with an appropriate oxyethylating agent, such as ethylene oxide, under basic conditions to form the 2-(3,5-dichloropyridin-2-yl)oxyethyl intermediate.
Formation of the oxazinane ring: The intermediate is then reacted with an appropriate amine to form the oxazinane ring.
Introduction of the carboxamide group: Finally, the oxazinane intermediate is reacted with a carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxazinane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxazinane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxazinane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: A simpler analog without the oxyethyl and oxazinane groups.
2-Amino-3,5-dichloropyridine: Contains an amino group instead of the oxyethyl and oxazinane groups.
2,5-Dichloropyridin-3-ol: Contains a hydroxyl group instead of the oxyethyl and oxazinane groups.
Uniqueness
N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxazinane-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
